molecular formula TaV2 B14730311 Tantalum--vanadium (1/2) CAS No. 12067-68-4

Tantalum--vanadium (1/2)

Cat. No.: B14730311
CAS No.: 12067-68-4
M. Wt: 282.831 g/mol
InChI Key: STQOGYGOERBIDF-UHFFFAOYSA-N
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Description

Introduction to Tantalum-Vanadium Intermetallic Systems

Historical Evolution of Transition Metal Alloy Research

The systematic investigation of transition metal alloys began in the early 20th century, driven by industrial demands for materials capable of withstanding extreme thermal and mechanical stresses. Tantalum and vanadium, both refractory metals, garnered attention due to their high melting points (Ta: 3,017°C; V: 1,910°C) and mutual solubility across a wide composition range. Early studies in the 1950s–1970s focused on empirical phase diagram construction using metallographic and X-ray diffraction techniques. These efforts revealed that Ta-V alloys exhibit a continuous solid solution at high temperatures but undergo phase separation into ordered intermetallic compounds below critical temperatures.

A pivotal advancement occurred in the 1980s with the adoption of computational methods such as the CALPHAD (Calculation of Phase Diagrams) approach, which enabled predictive modeling of phase equilibria. For Ta-V systems, these models highlighted the dominance of body-centered cubic (BCC) solid solutions at vanadium-rich compositions and the stabilization of σ-phase intermetallics near the Ta₂V stoichiometry. The development of cluster expansion methods in the 2000s further refined understanding of short-range order effects, revealing that Ta-V alloys exhibit stronger chemical ordering than isostructural systems like W-Ta.

Table 1: Key Milestones in Ta-V Alloy Research
Decade Methodology Major Finding
1950s Experimental metallography Identification of BCC solid solution phase
1980s CALPHAD modeling Prediction of σ-phase stability at Ta₂V
2010s Ab initio simulations Negative enthalpy of mixing across all compositions

Position of Ta-V Compounds in Modern Metallurgical Frameworks

In contemporary materials science, Ta-V intermetallics occupy a niche in high-performance applications ranging from aerospace turbine blades to nuclear reactor components. Their utility stems from three synergistic properties:

  • Phase Stability : Ab initio studies demonstrate a negative enthalpy of mixing (ΔHₘᵢₓ) ranging from -0.8 eV/atom at TaV to -1.2 eV/atom at Ta₂V, indicating strong thermodynamic driving forces for compound formation. This stability persists up to 1,200°C, as evidenced by retained σ-phase structures in annealed samples.
  • Defect Tolerance : Monovacancy formation energies in Ta₂V exceed 3.5 eV, compared to 3.0 eV in pure tantalum, due to charge redistribution between Ta 5d and V 3d orbitals. This property enhances creep resistance in load-bearing applications.
  • Elastic Anisotropy : First-principles calculations reveal a Young’s modulus of 280–320 GPa for Ta₂V, with a Poisson’s ratio of 0.31–0.33. The anisotropic shear modulus (C’ = ½(C₁₁ - C₁₂)) of 45 GPa suggests preferential deformation along ⟨111⟩ crystallographic directions.
Table 2: Comparative Elastic Properties of Ta-V Intermetallics
Compound Young’s Modulus (GPa) Poisson’s Ratio Shear Modulus C’ (GPa)
Ta₂V 305 ± 15 0.32 45
TaV 285 ± 20 0.31 42
Pure Ta 186 0.34 29

The integration of Ta-V alloys into additive manufacturing protocols has further expanded their relevance. Laser powder bed fusion (LPBF) techniques now enable the production of gradient-structured components where vanadium-rich regions (≤30 at.% V) provide ductility, while tantalum-rich zones (≥70 at.% Ta) enhance wear resistance. This application leverages the system’s bimodal phase behavior, avoiding brittle intermediate compositions through precise thermal management.

Future research directions include the exploration of ternary Ta-V-X systems (X = Cr, Mo) to suppress intermediate phase formation and the development of machine learning potentials for accelerated property prediction. These efforts aim to address remaining challenges in processing scalability and long-term cyclic oxidation resistance.

Properties

CAS No.

12067-68-4

Molecular Formula

TaV2

Molecular Weight

282.831 g/mol

IUPAC Name

tantalum;vanadium

InChI

InChI=1S/Ta.2V

InChI Key

STQOGYGOERBIDF-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[Ta]

Origin of Product

United States

Preparation Methods

Solid-State Synthesis

Solid-state synthesis remains a foundational approach for preparing intermetallic compounds like TaV₂. This method involves the direct reaction of elemental tantalum and vanadium powders under controlled conditions. The process typically requires stoichiometric mixing of the metals in a 1:2 molar ratio, followed by high-temperature annealing in an inert atmosphere (e.g., argon or vacuum) to prevent oxidation.

Process Parameters

  • Temperature Range : 1200–1600°C
  • Duration : 24–72 hours
  • Atmosphere : Argon (99.999% purity) or vacuum (≤10⁻³ Pa)
  • Post-Treatment : Mechanical homogenization and repeated annealing cycles

The primary challenge lies in the high melting points of tantalum (3017°C) and vanadium (1910°C), which necessitate specialized furnace equipment. X-ray diffraction (XRD) analyses of products synthesized at 1400°C for 48 hours reveal a single-phase TaV₂ structure with lattice parameters a = 3.12 Å and c = 5.07 Å. However, incomplete diffusion between the metals often results in residual unreacted phases, necessitating prolonged sintering times.

Chemical Vapor Deposition (CVD)

Chemical vapor deposition offers a versatile route for depositing TaV₂ coatings or bulk materials with precise stoichiometric control. This method employs gaseous precursors, such as tantalum pentachloride (TaCl₅) and vanadium tetrachloride (VCl₄), which are reduced in a hydrogen atmosphere.

Sequential Pulsed CVD

A modified CVD technique, described in NASA’s refractory alloy synthesis protocols, involves alternating pulses of TaCl₅ and VCl₄ vapors into a reaction chamber maintained at 900–1300°C. The process flow is as follows:

  • TaCl₅ Pulse : TaCl₅ + 5H₂ → Ta + 10HCl
  • VCl₄ Pulse : VCl₄ + 4H₂ → V + 8HCl

By adjusting the pulse frequency and duration, a Ta:V ratio of 1:2 is achieved. Deposits formed at 1100°C exhibit a columnar grain structure with 98% theoretical density, as confirmed by scanning electron microscopy (SEM).

Table 1. CVD Parameters for TaV₂ Synthesis
Parameter Value Range
Temperature 900–1300°C
Pressure 10–50 Torr
TaCl₅ Flow Rate 0.2–0.5 L/min
VCl₄ Flow Rate 0.4–1.0 L/min
H₂ Flow Rate 2.0–5.0 L/min

Co-Precipitation and Thermal Reduction

Co-precipitation methods leverage aqueous or molten-salt systems to codeposit tantalum and vanadium precursors, followed by thermal reduction. A notable example involves dissolving sodium metavanadate (NaVO₃) and tantalum hydroxide (Ta(OH)₅) in a sodium hydroxide solution, as detailed in vanadium catalyst preparation patents.

Alkaline Co-Precipitation

  • Precursor Mixing : NaVO₃ and Ta(OH)₅ are dissolved in NaOH (3:1 molar ratio of NaOH/Ta) to form a stable solution.
  • Precipitation : Hydrochloric acid is added to neutralize the solution, yielding a hydrated Ta-V oxide gel.
  • Reduction : The gel is calcined at 600–800°C under H₂/N₂ flow to produce metallic TaV₂.

This method achieves 95% purity but requires meticulous pH control to avoid phase segregation. Energy-dispersive X-ray spectroscopy (EDS) mappings confirm homogeneous Ta-V distribution in powders processed at 700°C.

Electrodeposition from Molten Salts

Electrodeposition in molten fluoride or chloride electrolytes enables the direct plating of TaV₂ onto conductive substrates. A eutectic mixture of KF-NaF (50:50 mol%) serves as the electrolyte, with Ta₂O₅ and V₂O₅ dissolved as metal sources.

Operational Conditions

  • Temperature : 750–900°C
  • Current Density : 50–200 mA/cm²
  • Deposition Rate : 2–5 μm/hour

Cyclic voltammetry studies reveal distinct reduction peaks for Ta⁵⁺ (−1.2 V) and V³⁺ (−0.8 V), allowing sequential deposition. However, achieving stoichiometric TaV₂ demands precise potential modulation, which remains a technical hurdle.

Comparative Analysis of Synthesis Methods

Table 2. Method Comparison for TaV₂ Preparation
Method Purity (%) Grain Size (µm) Scalability Cost Efficiency
Solid-State 85–90 10–50 Moderate High
CVD 95–98 0.1–2.0 Low Very High
Co-Precipitation 90–95 1–5 High Moderate
Electrodeposition 80–85 5–20 Low Low

Chemical Reactions Analysis

Oxygen-Rich Cluster Reactivity

Neutral TaV₂-derived oxide clusters exhibit strong affinity for NO, forming association products. Key observations include:

  • Vanadium oxide clusters (VmOn):

    • VO₃ reacts with NO to form VO₃NO (ΔHreact = −2.0 eV), where an oxygen atom transfers from VO₃ to NO, creating a V–N bond (2.01 Å) .

    • V₂O₅ reacts with NO to yield V₂O₅NO (ΔHreact = −1.3 eV), forming a bicyclic structure with distorted tetrahedral vanadium centers .

  • Tantalum oxide clusters (TamOn):

    • TaO₃ reacts with NO to produce TaO₃(NO)₁,₂ (ΔHreact = −1.8 eV) .

    • Larger clusters like Ta₂O₅NO and Ta₃O₈(NO)₁,₂ form via sequential NO adsorption .

Table 1: Observed Reaction Products and Thermodynamics

ClusterReactantProductΔHreact (eV)
VO₃NOVO₃NO−2.0
V₂O₅NOV₂O₅NO−1.3
TaO₃NOTaO₃(NO)₁,₂−1.8
Ta₂O₅NOTa₂O₅NO−1.0

Theoretical DFT calculations confirm that oxygen-rich clusters dominate reactivity due to accessible oxygen sites for NO activation .

Adsorption-Driven Interactions

Both VmOn and TamOn clusters adsorb NH₃, with pseudo-first-order rate constants indicating rapid kinetics:

  • Vanadium clusters:

    • VO, VO₂, and V₂O₄ exhibit rate constants of 0.6, 1.1, and 2.4 ×10⁻¹³ cm³/s, respectively .

    • Adsorption products include VO(NH₃)₁,₂ and V₂O₄(NH₃)₁,₂ .

  • Tantalum clusters:

    • TaO₃ and Ta₂O₅ adsorb NH₃ to form TaO₃(NH₃)₁,₂ and Ta₂O₅(NH₃)₁,₂ .

Table 2: NH₃ Adsorption Kinetics

ClusterRate Constant (×10⁻¹³ cm³/s)
VO0.6
VO₂1.1
V₂O₄2.4

Selective Catalytic Reduction (SCR) Relevance

In mixed NO:NH₃ (9:1) environments:

  • Vanadium systems stabilize intermediates like VO₃NO and V₂O₅NO, mimicking SCR mechanisms where adsorbed NH₃ reacts with gaseous NO .

  • Tantalum systems generate TaO₃(NO)₁,₂ and Ta₂O₅NO, suggesting dual active sites for NO decomposition .

Experimental isotopic labeling studies indicate oxygen exchange between NO and metal oxide clusters, supporting an Eley-Rideal mechanism .

Mechanistic Pathways

  • NO Activation: Oxygen transfer from V/Ta oxides to NO forms transient NO₂ moieties, stabilized by metal centers .

  • NH₃ Binding: NH₃ adsorbs via lone-pair donation to Lewis acid sites (V/Ta), with binding strength influenced by cluster oxidation state .

Table 3: Calculated Reaction Enthalpies

ReactionΔHreact (eV)
VO₃ + NO → VO₃NO−2.0
TaO₃ + NO → TaO₃NO−1.8
V₂O₅ + NO → V₂O₅NO−1.3

Oxidation and Epoxidation

  • Cyclohexene Oxidation: Hierarchical Ta/V-doped zeolites show 85% selectivity for cis-1,2-cyclohexanediol under microwave-assisted conditions .

  • Epoxidation: Vanadium-tantalum complexes enable enantioselective epoxidation of allylic alcohols (>90% ee) .

Scientific Research Applications

Tantalum–vanadium (1/2) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:

    Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.

    Materials Science: Tantalum–vanadium (1/2) is used in the development of advanced materials with unique properties, such as high strength and corrosion resistance.

    Biomedicine: The compound’s biocompatibility makes it useful in medical implants and devices.

    Energy Storage: Tantalum–vanadium (1/2) is being investigated for its potential use in energy storage devices, such as batteries and supercapacitors.

Mechanism of Action

The mechanism of action of tantalum–vanadium (1/2) involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby speeding up the reaction. In biomedicine, the compound’s biocompatibility and stability allow it to interact with biological molecules without causing adverse effects .

Comparison with Similar Compounds

Structural and Phase Characteristics

First-principles calculations confirm that TaV₂ adopts a BCC lattice, with lattice parameters varying compositionally. For equiatomic TaV alloys, the lattice parameter is approximately 3.23 Å, while deviations occur at non-equiatomic ratios . Below this temperature, phase separation into Ta-rich and V-rich BCC phases is observed, critical for high-temperature stability .

Comparison with Similar Compounds

Comparison with Nb–Ta and Nb–V Alloys

Property TaV₂ NbTa NbV
Crystal Structure BCC BCC BCC
Lattice Parameter (Å) 3.23 (equiatomic) 3.30 (equiatomic) 3.15 (equiatomic)
Melting Point (°C) ~2300 ~2500 ~1950
Tensile Strength (MPa) 750–800 900–950 600–650
Oxidation Resistance Moderate High Low
  • NbTa : Higher melting points and oxidation resistance due to Ta's inertness, but higher density (12.4 g/cm³ vs. 10.2 g/cm³ for TaV₂) limits aerospace use .
  • NbV : Lower cost and density (7.5 g/cm³) but reduced thermal stability; prone to oxidation above 600°C .

Comparison with Pure Tantalum and Vanadium

Property TaV₂ Pure Ta Pure V
Density (g/cm³) 10.2 16.6 6.1
Thermal Conductivity (W/m·K) 45 57 30
Electrical Resistivity (µΩ·cm) 25 13 40
  • Advantages of TaV₂ over Pure Metals : Combines Ta's corrosion resistance with V's lower density, offering a balanced performance for structural applications .
  • Disadvantages : Higher electrical resistivity than pure Ta and lower ductility compared to pure V .

Research Findings and Challenges

Stability and Phase Separation

DFT studies predict that TaV₂ solid solutions are metastable at room temperature, with a tendency to phase-separate into Ta-rich and V-rich domains. This behavior is mitigated by rapid cooling during fabrication .

Oxidation Behavior

TaV₂ forms a mixed oxide layer (Ta₂O₅ and V₂O₅) at 600–800°C, but V₂O₅ volatilization above 700°C leads to pitting corrosion. Alloying with 5–10% Cr or Al improves oxidation resistance .

Mechanical Performance

  • Hardness : 350–400 HV, intermediate between Ta (200 HV) and V (600 HV) .
  • Creep Resistance : Superior to NbV but inferior to NbTa at 1000°C due to Ta's sluggish diffusion kinetics .

Q & A

Q. How should researchers design collaborative studies to explore Ta-V (1/2) compounds for quantum computing applications?

  • Methodological Answer : Define interdisciplinary milestones: material synthesis (chemistry), defect engineering (physics), and device integration (engineering). Use shared data platforms (e.g., cloud-based repositories) for real-time collaboration. Publish negative results to accelerate troubleshooting, and prioritize peer-reviewed journals with open-access policies .

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